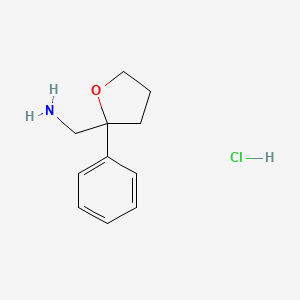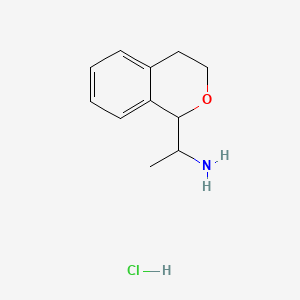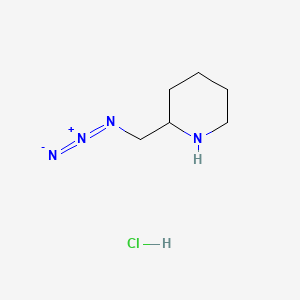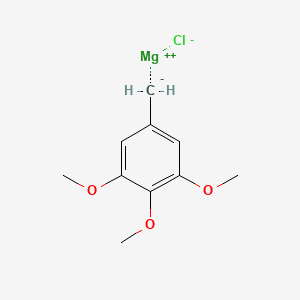
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride is a chemical compound that combines magnesium with a methanidyl group and a trimethoxybenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride typically involves the reaction of 1,2,3-trimethoxybenzene with a magnesium source in the presence of a suitable chloride donor. One common method involves the use of anhydrous phloroglucinol in dry acetone, refluxed with dimethyl sulfate and ignited potassium carbonate . The mixture is filtered, and the inorganic salts are washed with hot acetone. The combined acetone solution is distilled, and the residue is macerated with crushed ice, followed by extraction with ether .
Industrial Production Methods
For industrial production, the synthesis process is scaled up and optimized for efficiency. The synthesis technology for 1,2,3-trimethoxybenzene involves the use of pyrogallic acid, water, and tetrabutyl ammonium bromide, with dimethyl sulfate and industrial liquid alkali added dropwise . The reaction mixture is then crystallized, centrifuged, and distilled to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of catalysts like AlCl3.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as AlCl3. The conditions vary depending on the desired reaction, with some reactions requiring specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as cyclopentene derivatives and demethylation products .
Applications De Recherche Scientifique
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in various industrial processes, including the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethoxybenzene: A related compound with similar structural features but different chemical properties.
Phloroglucinol trimethyl ether: Another similar compound used in various chemical applications.
Uniqueness
Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride is unique due to its combination of magnesium with a methanidyl group and a trimethoxybenzene moiety.
Propriétés
Formule moléculaire |
C10H13ClMgO3 |
|---|---|
Poids moléculaire |
240.96 g/mol |
Nom IUPAC |
magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride |
InChI |
InChI=1S/C10H13O3.ClH.Mg/c1-7-5-8(11-2)10(13-4)9(6-7)12-3;;/h5-6H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FPKIFKAMTXSBQP-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)[CH2-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


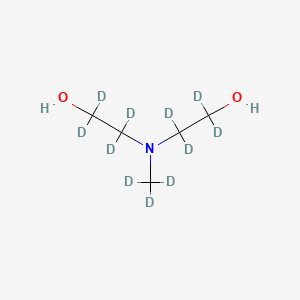
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
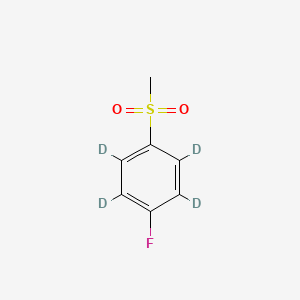
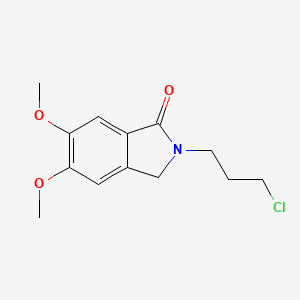
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)
![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
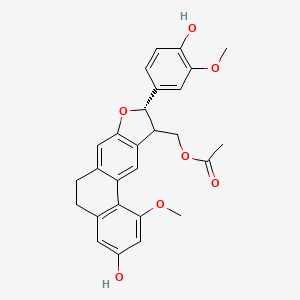
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)

